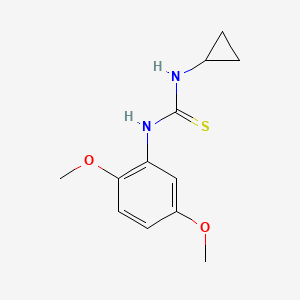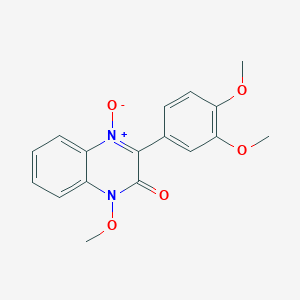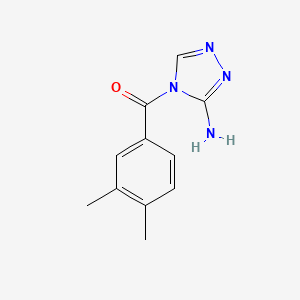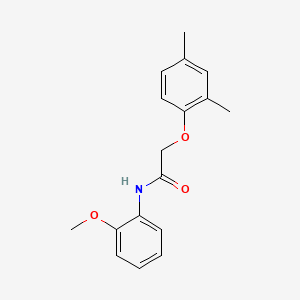![molecular formula C12H17N3O3S2 B5829674 N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)
N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide, commonly known as AHPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AHPC is a piperidine-based compound that possesses both sulfonamide and thioamide functional groups.
作用機序
The mechanism of action of AHPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. AHPC has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. AHPC has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects
AHPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AHPC can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that AHPC can reduce the size of tumors in mice and improve the survival rate of mice with cancer. AHPC has also been shown to have anti-diabetic effects, as it can reduce blood glucose levels in diabetic mice.
実験室実験の利点と制限
AHPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, AHPC has some limitations, as it can be toxic in high concentrations and can interfere with certain assays and experiments.
将来の方向性
There are several future directions for research on AHPC. One area of interest is the development of AHPC-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of AHPC and its effects on various biological systems. Additionally, the synthesis of novel compounds based on AHPC could lead to the discovery of new drugs and treatments.
合成法
AHPC can be synthesized using a multi-step process involving the reaction of piperidine with chlorosulfonic acid, followed by reaction with sodium hydroxide and 4-aminobenzenesulfonamide. The resulting compound is then reacted with thiosemicarbazide to form AHPC. This synthesis method has been optimized to achieve high yields of pure AHPC.
科学的研究の応用
AHPC has been studied extensively for its potential applications in the fields of medicine, biology, and chemistry. In medicine, AHPC has been shown to have anti-inflammatory and anti-cancer properties. In biology, AHPC has been used to study the effects of sulfonamide and thioamide functional groups on biological systems. In chemistry, AHPC has been used as a reagent in various reactions, including the synthesis of novel compounds.
特性
IUPAC Name |
4-hydroxy-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c13-20(17,18)11-3-1-9(2-4-11)14-12(19)15-7-5-10(16)6-8-15/h1-4,10,16H,5-8H2,(H,14,19)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYJRPGTSDKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

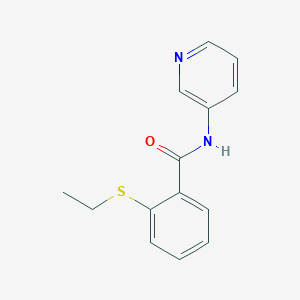
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)
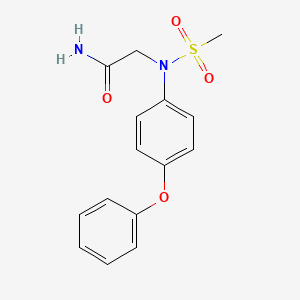
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
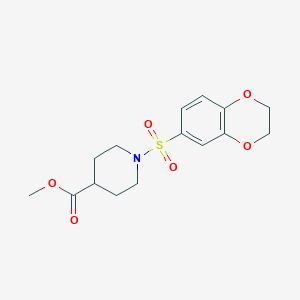
![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)

